molecular formula C17H13ClN4O2S B15087898 Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate CAS No. 478254-79-4

Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Cat. No.: B15087898
CAS No.: 478254-79-4
M. Wt: 372.8 g/mol
InChI Key: GHCHJQUPNDMORP-VXLYETTFSA-N
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Description

Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((3-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
  • Methyl 4-(((3-(3-bromophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
  • Methyl 4-(((3-(3-chlorophenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Uniqueness

Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the thioxo functionality in the triazole ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

CAS No.

478254-79-4

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 4-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C17H13ClN4O2S/c1-24-16(23)12-7-5-11(6-8-12)10-19-22-15(20-21-17(22)25)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,21,25)/b19-10+

InChI Key

GHCHJQUPNDMORP-VXLYETTFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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